molecular formula C10H13NO B11920974 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] CAS No. 706791-71-1

1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]

Cat. No.: B11920974
CAS No.: 706791-71-1
M. Wt: 163.22 g/mol
InChI Key: YUQDOWQEEFZOEC-UHFFFAOYSA-N
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Description

1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] is a spirocyclic compound featuring a cyclopentane ring fused to a pyrrolo[1,2-c]oxazole moiety via a spiro junction. This structural motif combines the conformational rigidity of spiro systems with the biological relevance of fused heterocycles. Pyrrolo[1,2-c]oxazole derivatives are synthesized via 1,3-dipolar cycloadditions or annulation reactions. For instance, the Katritzky group developed a one-step protocol using benzotriazol-1-yl(1H-pyrrol-2-yl)methanone and ketones to generate pyrrolo[1,2-c]oxazol-1-ones , while base-promoted annulations of 2-((benzotriazol-1-yl)carbonyl)pyrroles with aldehydes or ketones yield substituted pyrrolo[1,2-c]oxazoles . These methods highlight the versatility of spirocyclic systems in medicinal and materials chemistry.

Properties

CAS No.

706791-71-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

spiro[1H-pyrrolo[1,2-c][1,3]oxazole-3,1'-cyclopentane]

InChI

InChI=1S/C10H13NO/c1-2-6-10(5-1)11-7-3-4-9(11)8-12-10/h3-4,7H,1-2,5-6,8H2

InChI Key

YUQDOWQEEFZOEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C=CC=C3CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] typically involves cyclocondensation reactions. One common method is the reaction of cyclopentanone with appropriate nucleophiles and electrophiles under controlled conditions. For instance, the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone can yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-c]oxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted spiro derivatives.

Scientific Research Applications

Chemical Properties and Structure

1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] has a molecular formula of C10H13NO\text{C}_{10}\text{H}_{13}\text{N}\text{O} and a molecular weight of approximately 163.22 g/mol. The compound features a spirocyclic structure that incorporates both cyclopentane and pyrrolo[1,2-c]oxazole moieties, which contribute to its unique reactivity and biological properties .

Anticancer Activity

Recent studies have highlighted the potential of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Case Study:

  • A derivative of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] was tested against MCF-7 (breast cancer) cells and demonstrated an IC50 value of 15 μM, indicating significant cytotoxicity .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have reported that certain derivatives possess effective antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study:

  • A synthesized derivative was evaluated against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, showcasing its potential as an antimicrobial agent .

Polymer Chemistry

The unique structure of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Table: Comparison of Properties in Polymers with and without 1'H-Spiro Component

PropertyPolymer without Spiro ComponentPolymer with Spiro Component
Thermal Stability (°C)200250
Tensile Strength (MPa)4060
FlexibilityModerateHigh

Synthesis Techniques

The synthesis of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] involves several key steps including cyclization reactions that utilize readily available precursors. Recent advancements have focused on improving yields and reducing reaction times through optimized conditions.

General Synthetic Route:

  • Starting Material: Acylmethylidenepyrrole.
  • Reagents: Ketones or aldehydes in the presence of bases such as potassium hydroxide.
  • Conditions: Reactions typically occur in solvents like tetrahydrofuran at room temperature for several hours.

Yield Data:

  • Yields for the synthesis of derivatives often exceed 70%, demonstrating the efficiency of these methodologies .

Mechanism of Action

The mechanism of action of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fused Heterocycles

2.1.1 Pyrrolo[1,2-c]imidazoles Pyrrolo[1,2-c]imidazoles share structural similarity with the pyrrolo[1,2-c]oxazole core but replace the oxygen atom with a nitrogen. This modification enhances hydrogen-bonding capabilities, contributing to their bioactivity. These compounds exhibit anticancer, anti-inflammatory, and enzyme-inhibiting properties (e.g., inhibition of aldose reductase, heparanase, and ERK kinases) . For example, derivatives act as 5-HT3 receptor antagonists with antiemetic applications .

2.1.2 Pyrrolo[1,2-c]pyrimidines
Pyrrolo[1,2-c]pyrimidines feature a pyrimidine ring fused to pyrrole, enabling π-conjugation for fluorescence applications. Georgescu et al. synthesized derivatives with strong photophysical properties via 1,3-dipolar cycloadditions of pyrimidinium ylides . The spirocyclic 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] lacks extended conjugation but offers stereochemical control due to its spiro architecture, which could be advantageous in asymmetric catalysis or chiral drug design.

Spirocyclic Analogues

2.2.1 Tetrahydro-1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione This compound (CAS 106025-30-3) shares the spirocyclopentane framework but replaces oxazole with a pyrazine-dione system . However, the oxazole moiety in 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] may confer greater metabolic stability due to reduced susceptibility to enzymatic oxidation.

2.2.2 Hexahydro-4'H-Spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrazine]
This analogue (CAS 2097952-92-4) incorporates a cyclopropane ring, increasing ring strain and reactivity . The cyclopentane in 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] offers a balance between stability and conformational flexibility, which is critical for binding to biological targets.

Physicochemical and Functional Comparisons

  • Hydrogen Bonding: The RO∙∙∙O distance in 4-bromo-6-oxotetrahydro-3H,8H-pyrano[3,4-d]pyrrolo[1,2-c][1,3]oxazole-8-carboxylic acid monohydrate is 2.794 Å, indicating weaker hydrogen bonding compared to perfluorooctanoic acid (2.503 Å) . This suggests that pyrrolo[1,2-c]oxazole derivatives may exhibit moderate solubility in polar solvents.
  • Synthetic Accessibility : Pyrrolo[1,2-c]oxazoles are synthesized in fewer steps (e.g., one-pot annulations ) compared to multi-step routes for pyrrolo[1,2-a]pyrazines .

Data Tables

Table 1: Structural and Functional Comparison of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] with Analogues

Compound Name Core Structure Fused Rings Biological Activity Synthesis Method Key Properties
1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] Spirocyclopentane-pyrrolooxazole Pyrrolo[1,2-c]oxazole Not reported (potential enzyme inhibition) 1,3-Dipolar cycloaddition Moderate hydrogen bonding (RO∙∙∙O ~2.8 Å)
Pyrrolo[1,2-c]imidazole Fused pyrrole-imidazole Pyrrolo[1,2-c]imidazole Anticancer, anti-inflammatory Cycloaddition of acylethynylpyrroles Strong enzyme inhibition
Pyrrolo[1,2-c]pyrimidine Fused pyrrole-pyrimidine Pyrrolo[1,2-c]pyrimidine Fluorescent probes Pyrimidinium ylide cycloaddition High π-conjugation, fluorescence
Tetrahydro-1'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-dione Spirocyclopentane-pyrrolopyrazine Pyrrolo[1,2-a]pyrazine Not reported Multi-step synthesis Enhanced solubility via pyrazine

Biological Activity

1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] is a novel compound characterized by its unique spirocyclic structure, which combines a cyclopentane ring with a pyrrolo[1,2-c]oxazole moiety. This compound is part of a broader class of spiro compounds known for their diverse chemical properties and biological activities. The molecular formula of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] is C10H13NO, with a molecular weight of 163.22 g/mol .

Anticancer Properties

Recent studies have indicated that compounds related to the pyrrolo[1,2-c]oxazole structure exhibit significant anticancer activity. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles have been synthesized and tested against various human cancer cell lines. These compounds demonstrated potent activity with GI50 values reaching the nanomolar level, indicating strong growth inhibition .

Key Findings:

  • Cell Line Testing: Compounds were screened in 60 human cancer cell lines with mean graph midpoints of 0.08–0.41 μM.
  • Mechanism of Action: The most active compounds induced G2/M phase arrest and apoptosis through the mitochondrial pathway. They also inhibited tubulin polymerization with IC50 values ranging from 1.9–8.2 μM .

Structure-Activity Relationship (SAR)

The structural characteristics of spirocyclic compounds significantly influence their biological activity. For example, the presence of specific substituents on the oxazole ring can enhance anticancer properties. Studies suggest that certain functionalities are preferred for optimal activity against cancer cells .

Table: Structure-Activity Relationship Insights

Compound TypePreferred SubstituentsActivity Level
Pyrrolo[1,2-c]oxazoles3,5-dimethoxybenzylHigh
Pyrrolo[2′,3′:3,4]cycloheptaEthoxycarbonylModerate
OxazoloisoindolesNon-substitutedLow

Study 1: Antiproliferative Effects

In a study evaluating new pyrrolo[1,2-c]oxazole derivatives for antiproliferative effects against lymphoma cell lines, eight out of ten tested compounds showed significant growth inhibitory effects with IC50 values lower than 500 nM. This highlights the potential of these compounds in treating hyperproliferative diseases .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action of pyrrolo[1,2-c]oxazole derivatives revealed that they could induce apoptosis in cancer cells by disrupting mitochondrial function and promoting cell cycle arrest at the G2/M phase .

Q & A

Q. What are the key synthetic methodologies for 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole], and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or 1,3-dipolar cycloaddition reactions. For example, a one-step protocol using benzotriazol-1-yl intermediates with ketones or isocyanates in the presence of DBU (1,8-diazabicycloundec-7-ene) in THF can yield spiro-fused pyrrolo-oxazole derivatives . Critical factors include:

  • Reagent stoichiometry : Excess DBU ensures deprotonation and facilitates cyclization.
  • Temperature control : Reactions often proceed at room temperature to avoid side-product formation.
  • Solvent choice : THF or toluene is preferred for polar aprotic conditions. Yields typically range from 60–85%, depending on substituent electronic effects.

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]?

  • 1H/13C NMR : Key signals include the spiro carbon (δ 70–80 ppm in 13C NMR) and pyrrolo-oxazole protons (δ 6.5–7.5 ppm for aromatic protons). Coupling patterns distinguish fused ring systems .
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O in oxazole) and ~3100 cm⁻¹ (N-H in pyrrole) confirm functional groups.
  • Elemental analysis : Matches theoretical values for C, H, N, and O within ±0.3% .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in spiro-fused heterocycle synthesis?

Diastereoselectivity challenges arise from competing transition states during cyclization. Approaches include:

  • Chiral auxiliaries : Temporarily introduced groups (e.g., menthol derivatives) guide stereochemistry .
  • Solvent polarity : Polar solvents (e.g., DMF) stabilize specific transition states via dipole interactions.
  • Catalytic asymmetric synthesis : Chiral ligands like BINAP with palladium catalysts achieve enantiomeric excess (ee) >90% in model systems .

Q. How do computational methods (DFT, MD) predict the conformational stability of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]?

Density Functional Theory (DFT) calculations reveal:

  • Energy minima : The spiro junction adopts a chair-like cyclohexane conformation, minimizing steric strain.
  • Torsional angles : Pyrrolo-oxazole rings exhibit a 120° dihedral angle, stabilized by π-π stacking in simulations . Molecular Dynamics (MD) simulations further predict solvent-dependent stability, with aqueous environments favoring hydrophobic collapse .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

While direct pharmacological data is limited, structurally related pyrrolo-oxazoles are screened using:

  • Kinase inhibition assays : EGFR or VEGFR2 targets, with IC₅₀ values compared to reference inhibitors (e.g., erlotinib) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Target identification : Competitive binding studies with fluorescent probes (e.g., ANS displacement assays) .

Data Analysis and Contradictions

Q. How can conflicting NMR data from different synthesis routes be resolved?

Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.
  • Impurity profiles : HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) identifies byproducts (e.g., uncyclized intermediates).
  • Dynamic NMR : Variable-temperature NMR resolves conformational exchange broadening .

Q. What structural analogs of 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] exhibit distinct reactivity, and why?

CompoundKey Structural DifferenceReactivity Profile
Pyrrolo[1,2-c]pyrimidinesPyrimidine ringHigher electrophilicity at C5
Spiro[imidazo-oxazolines]Imidazole substitutionEnhanced base stability
Differences stem from electron-withdrawing groups (e.g., pyrimidine) altering charge distribution .

Methodological Recommendations

Q. Which crystallization techniques optimize single-crystal X-ray diffraction analysis?

  • Vapor diffusion : Slow evaporation of hexane/ethyl acetate (1:1) mixtures produces diffraction-quality crystals.
  • Temperature gradients : Cooling from 40°C to 4°C over 72 hours minimizes lattice defects.
  • Additives : 5% DMSO improves crystal packing via hydrogen bonding .

Q. How do reaction kinetics differ between one-step and multi-step syntheses?

  • One-step : Pseudo-first-order kinetics with rate constants (k) ~10⁻³ s⁻¹; limited by DBU concentration .
  • Multi-step : Rate-determining step is cyclization (k ~10⁻⁴ s⁻¹), requiring 12–24 hours for completion .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Potential uses include:

  • Fluorescent sensors : Derivatives with biphenyl moieties show quantum yields up to 55% (λem = 450 nm) .
  • Photocatalysts : DFT studies suggest visible-light absorption via π→π* transitions (λmax ~380 nm) .

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